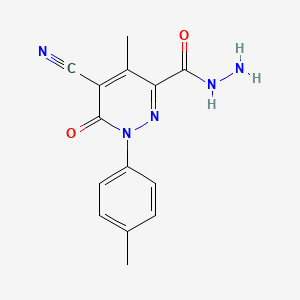![molecular formula C14H14N4O5 B11071821 4-(4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11071821.png)
4-(4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzoyl chloride.
Formation of Pyrazole Derivative: The 3-nitrobenzoyl chloride is then reacted with hydrazine to form the corresponding pyrazole derivative.
Amidation Reaction: The pyrazole derivative undergoes an amidation reaction with butanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-{4-[(3-AMINOBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 1H-pyrazol-1-yl butanoic acid.
科学的研究の応用
Chemistry
In chemistry, 4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its derivatives are investigated for their ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or pathways involved in diseases, such as cancer or inflammation.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid
- 4-[(3-Nitrobenzoyl)Amino]Benzoic Acid
- 4-{4-[(4-Methyl-3-Nitrobenzoyl)Amino]-1H-Pyrazol-1-Yl}Butanoic Acid
Uniqueness
4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity. Its combination of a nitrobenzoyl group with a pyrazole ring and a butanoic acid moiety provides a versatile platform for the development of new compounds with diverse applications.
特性
分子式 |
C14H14N4O5 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC名 |
4-[4-[(3-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H14N4O5/c19-13(20)5-2-6-17-9-11(8-15-17)16-14(21)10-3-1-4-12(7-10)18(22)23/h1,3-4,7-9H,2,5-6H2,(H,16,21)(H,19,20) |
InChIキー |
JUALOLRAEVRNPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CN(N=C2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(dimethoxymethyl)-2-methyl-3-[2-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11071750.png)
![1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone](/img/structure/B11071752.png)

![2-{1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11071765.png)
![4-Tert-butylcyclohexyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B11071767.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide](/img/structure/B11071769.png)
![(1E)-2-bromo-1-(4-bromophenyl)prop-1-en-1-yl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11071773.png)
![methyl 4-{[4-(1H-pyrrol-1-yl)benzyl]carbamoyl}benzoate](/img/structure/B11071782.png)
![2-[2,4-dichloro-5-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11071788.png)
![1H-Pyrrole-2,5-dione, 3-[4-(2,3-dihydro-2-oxo-1H-1,3-benzimidazol-1-yl)-1-piperidinyl]-1-ethyldihydro-](/img/structure/B11071789.png)

methanone](/img/structure/B11071803.png)
![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11071808.png)
![5-amino-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11071826.png)
